

A Technical Guide to Boc-D-Phe(4-I)-OH for Researchers

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Compound of Interest

Compound Name: **Boc-D-Phe(4-I)-OH**

Cat. No.: **B558666**

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This technical guide provides an in-depth overview of N-Boc-4-iodo-D-phenylalanine (**Boc-D-Phe(4-I)-OH**), a crucial amino acid derivative for peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering key data, experimental context, and workflow visualizations.

Core Properties of Boc-D-Phe(4-I)-OH

Boc-D-Phe(4-I)-OH is a derivative of the amino acid D-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and an iodine atom at the para-position of the phenyl ring. This unique structure makes it a valuable building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with modified biological activity or for use in radiolabeling and imaging studies.[\[1\]](#)

The quantitative properties of **Boc-D-Phe(4-I)-OH** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C14H18INO4 ^{[1][2]}
Molecular Weight	391.20 g/mol ^[2]
CAS Number	176199-35-2 ^{[1][2][3]}
Appearance	White to off-white crystalline powder
Purity	≥98.0% (TLC) ^[2] or ≥98% (HPLC) ^[1]
Melting Point	118-124 °C ^[1]
Optical Rotation	-22.5±1° (c=1.202% in AcOEt) ^[1]

Experimental Protocols: Application in Peptide Synthesis

Boc-D-Phe(4-I)-OH is primarily utilized as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of a Boc-protected amino acid, such as **Boc-D-Phe(4-I)-OH**, into a growing peptide chain on a solid support resin.

Protocol: General Cycle for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the iterative steps for elongating a peptide chain on a resin, such as 4-methylbenzhydrylamine (MBHA) resin.

1. Resin Preparation and Deprotection:

- Swell the resin in a suitable solvent like Dichloromethane (DCM).
- Remove the Boc protecting group from the terminal amino acid on the resin using a deprotection reagent, typically Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM). This exposes a free amine group for the next coupling step.
- Wash the resin thoroughly with DCM and a neutralizing base solution, such as Diisopropylethylamine (DIEA) in DCM, to neutralize the protonated amine.
- Follow with several washes with DCM and N,N-Dimethylformamide (DMF) to prepare for the coupling reaction.

2. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve the incoming Boc-protected amino acid (e.g., **Boc-D-Phe(4-I)-OH**) and a coupling reagent (e.g., HBTU) in DMF.
- Add an activating base, such as DIEA, to the amino acid solution to form the activated ester.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation to ensure completion.

3. Capping (Optional):

- To block any unreacted amine groups and prevent the formation of deletion sequences, a capping step can be performed using an acetylating agent like acetic anhydride.

4. Iteration:

- Repeat the deprotection and coupling steps for each subsequent amino acid to be added to the peptide sequence.

5. Cleavage and Deprotection:

- Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

6. Purification:

- The crude peptide is precipitated, washed, and then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflow: Boc Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the key stages in a single cycle of Boc solid-phase peptide synthesis, the primary application for **Boc-D-Phe(4-I)-OH**.

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Caption: Generalized workflow for one cycle of Boc solid-phase peptide synthesis.

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